molecular formula C6H7BrN2O2S B6180628 6-bromo-4-methylpyridine-3-sulfonamide CAS No. 2580199-27-3

6-bromo-4-methylpyridine-3-sulfonamide

Cat. No.: B6180628
CAS No.: 2580199-27-3
M. Wt: 251.1
InChI Key:
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Description

6-bromo-4-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-methylpyridine-3-sulfonamide typically involves the bromination of 4-methylpyridine followed by sulfonamidation. One common method is as follows:

    Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6th position.

    Sulfonamidation: The brominated product is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, to introduce the sulfonamide group at the 3rd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-4-methylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-bromo-4-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-methylpyridine-3-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-chloro-4-methylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-bromo-4-ethylpyridine-3-sulfonamide: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Uniqueness

6-bromo-4-methylpyridine-3-sulfonamide is unique due to the combination of the bromine atom, methyl group, and sulfonamide group on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-methylpyridine-3-sulfonamide involves the sulfonation of 6-bromo-4-methylpyridine followed by the reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "6-bromo-4-methylpyridine", "sulfuric acid", "ammonia", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 6-bromo-4-methylpyridine is dissolved in concentrated sulfuric acid and heated to 80-90°C for 2-3 hours to form the corresponding sulfonic acid.", "Step 2: The reaction mixture is cooled and poured into ice-cold water to precipitate the sulfonic acid.", "Step 3: The precipitate is filtered and washed with water to obtain the sulfonic acid.", "Step 4: The sulfonic acid is dissolved in a mixture of water and sodium hydroxide and ammonia is added dropwise with stirring.", "Step 5: The reaction mixture is heated to 60-70°C for 2-3 hours to form the sulfonamide.", "Step 6: The reaction mixture is cooled and the sulfonamide is filtered and washed with water to obtain the final product." ] }

CAS No.

2580199-27-3

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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